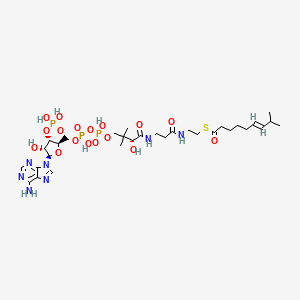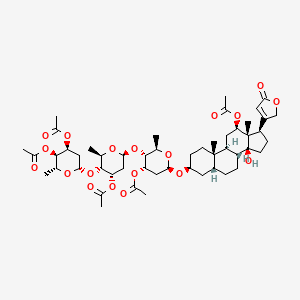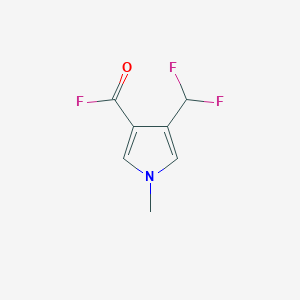
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of difluoromethyl and carbonyl fluoride groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer CF₂H groups to pyrrole derivatives. The use of catalytic systems can enhance the efficiency and selectivity of the reaction, making it feasible for large-scale synthesis .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl fluoride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrole oxides, while reduction can produce difluoromethylated pyrrole alcohols .
科学研究应用
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The difluoromethyl group can mimic functional groups in biologically active molecules, allowing the compound to bind to specific sites and modulate biological pathways . The carbonyl fluoride group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .
相似化合物的比较
- 4-(Trifluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-ethyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-methyl-1H-pyrrole-2-carbonyl fluoride
Uniqueness: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride stands out due to its specific combination of difluoromethyl and carbonyl fluoride groups, which impart unique reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
448236-05-3 |
|---|---|
分子式 |
C7H6F3NO |
分子量 |
177.12 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-1-methylpyrrole-3-carbonyl fluoride |
InChI |
InChI=1S/C7H6F3NO/c1-11-2-4(6(8)9)5(3-11)7(10)12/h2-3,6H,1H3 |
InChI 键 |
PJJCTPOASFFHOU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=C1)C(=O)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


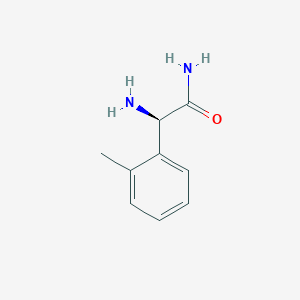
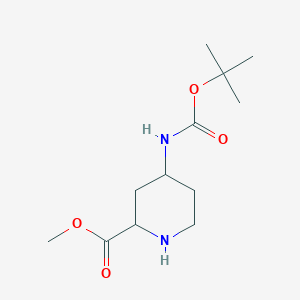
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
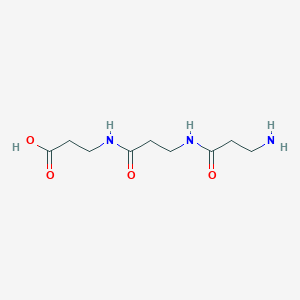
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
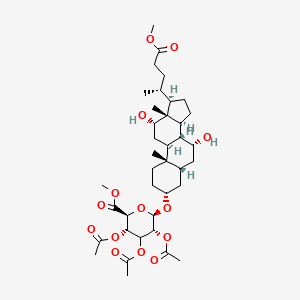

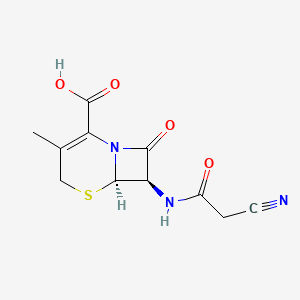
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
